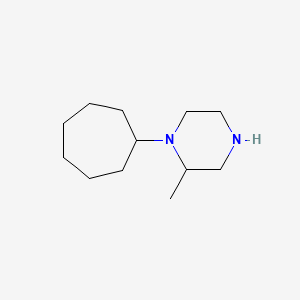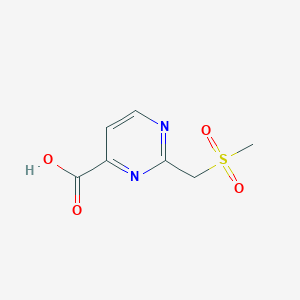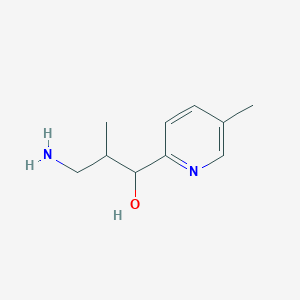
3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-Phenylprop-2-yn-1-ol with 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is carried out in toluene at a temperature of 393 K for about 12 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the pyridine ring.
3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one: Contains a phenyl group instead of a hydroxyl group.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-Amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a propanol backbone, along with a methyl-substituted pyridine ring. This combination of functional groups and structural features makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-9(12-6-7)10(13)8(2)5-11/h3-4,6,8,10,13H,5,11H2,1-2H3 |
InChI Key |
QUYMIOPIFFFSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


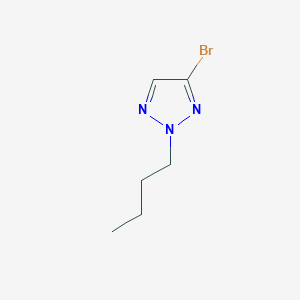
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
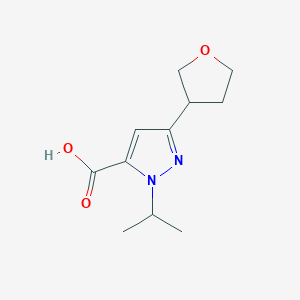
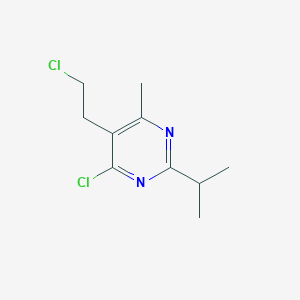
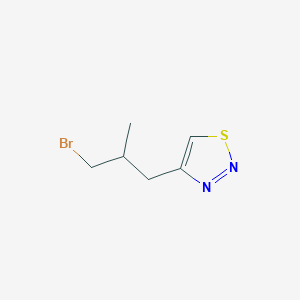
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)
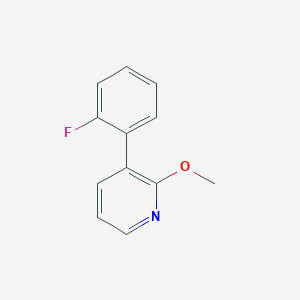
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
